Ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate
Overview
Description
Synthesis Analysis
While the specific synthesis of “Ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate” is not detailed, related compounds such as 2-(2-chloro-6-fluorophenyl)acetamides have been synthesized and studied for their potential applicability as thrombin inhibitors . The Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide, might be relevant in the synthesis of such compounds .
Chemical Reactions Analysis
The Sandmeyer reaction is a well-known reaction mainly used for the conversion of an aryl amine to an aryl halide . This reaction might be relevant in the context of the compound you’re interested in.
Scientific Research Applications
Enzymatic Production and Biocatalysis
- Enzymatic Reduction : Enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a closely related compound, in organic solvent-water systems has been explored, using microbial aldehyde reductases. This process produces ethyl (R)-4-chloro-3-hydroxybutanoate, a compound with significant enantiomeric excess, demonstrating the potential of microbial enzymes in synthesizing chiral intermediates (Shimizu et al., 1990).
- Recombinant E. coli as a Catalyst : Escherichia coli transformants expressing aldehyde reductase genes have been used to reduce ethyl 4-chloro-3-oxobutanoate to its hydroxy counterpart with high enantiomeric excess. This indicates the feasibility of using genetically engineered microbes for the production of chiral chemicals (Kataoka et al., 1997).
Chemical Synthesis and Characterization
- Friedländer Synthesis : Ethyl 4-chloro-3-oxobutanoate has been used in Friedländer synthesis to produce quinoline derivatives, demonstrating its versatility as a building block in the synthesis of complex organic compounds (Degtyarenko et al., 2007).
- Synthesis of Chiral Compounds : Studies have shown the synthesis of chiral tetronic acid derivatives via organocatalytic conjugate addition of ethyl 4-chloro-3-oxobutanoate to nitroalkenes, highlighting its role in producing optically active molecules (Yan et al., 2012).
Biocatalysis for Chiral Drug Precursors
- Biosynthesis of Chiral Esters : Ethyl (S)-4-chloro-3-hydroxybutanoate ester, derived from ethyl 4-chloro-3-oxobutanoate, serves as a precursor for enantiopure intermediates in chiral drug production, including statins. Biocatalysis for its synthesis offers advantages like low cost and high yield (Ye et al., 2011).
Applications in Organic Chemistry
- Building Block for Heterocycles : Ethyl 4-chloro-3-oxobutanoate has been utilized in diverse synthetic pathways to create a wide range of trifluoromethyl heterocycles, emphasizing its role as a versatile intermediate in organic chemistry (Honey et al., 2012).
Multicomponent Reactions
- Isoxazol-5-ones Synthesis : In multicomponent reactions, ethyl 4-chloro-3-oxobutanoate reacts with aryl aldehydes and hydroxylamine to yield isoxazol-5-ones, showcasing its utility in complex reactions (Kiyani et al., 2015).
properties
IUPAC Name |
ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO3/c1-2-17-11(16)7-6-10(15)12-8(13)4-3-5-9(12)14/h3-5H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYORWWVWDVMTJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CC=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253297 | |
Record name | Ethyl 2-chloro-6-fluoro-γ-oxobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501253297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate | |
CAS RN |
951887-05-1 | |
Record name | Ethyl 2-chloro-6-fluoro-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951887-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-chloro-6-fluoro-γ-oxobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501253297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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